benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-METHIONINAMIDE typically involves the protection of the amine group of L-methionine with a carbobenzyloxy (Cbz) group. This is achieved by reacting L-methionine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of CARBOBENZYLOXY-L-METHIONINAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
CARBOBENZYLOXY-L-METHIONINAMIDE undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: The methionine side chain can undergo substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd/C, hydrogen gas, room temperature.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, elevated temperature.
Substitution: Alkyl halides or acyl chlorides, base (e.g., NaOH), room temperature.
Major Products Formed
Hydrogenation: L-methioninamide and benzyl alcohol.
Hydrolysis: L-methionine and benzyl carbamate.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
CARBOBENZYLOXY-L-METHIONINAMIDE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines during the synthesis of peptides.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action of CARBOBENZYLOXY-L-METHIONINAMIDE involves the protection of amine groups through the formation of a stable carbamate linkage . This protects the amine from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under specific conditions, allowing for the controlled deprotection of the amine .
Comparison with Similar Compounds
CARBOBENZYLOXY-L-METHIONINAMIDE is similar to other carbamate-protected amino acids, such as:
Uniqueness
The uniqueness of CARBOBENZYLOXY-L-METHIONINAMIDE lies in its specific use for protecting the amine group of L-methionine, which has a sulfur-containing side chain. This makes it particularly useful in the synthesis of peptides and proteins that contain methionine residues .
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3S/c1-19-8-7-11(12(14)16)15-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
InChI Key |
VDAMAJACSSXGSV-NSHDSACASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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